molecular formula C14H10Cl2O2 B6407596 2-(3,5-Dichlorophenyl)-5-methylbenzoic acid CAS No. 1261965-71-2

2-(3,5-Dichlorophenyl)-5-methylbenzoic acid

Cat. No.: B6407596
CAS No.: 1261965-71-2
M. Wt: 281.1 g/mol
InChI Key: YHPBHEFCYQQPHU-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPBHEFCYQQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691270
Record name 3',5'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-71-2
Record name 3',5'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)-5-methylbenzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable arylamine in the presence of a base. The reaction is carried out in an organic solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include substituted benzoic acid derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products include carboxylate salts and alcohol derivatives, respectively.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects .

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Comparison: 2-(3,5-Dichlorophenyl)-5-methylbenzoic acid is unique due to the presence of both chlorine atoms and a methyl group on the benzoic acid core, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .

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